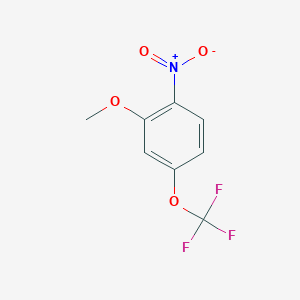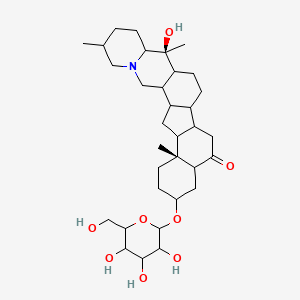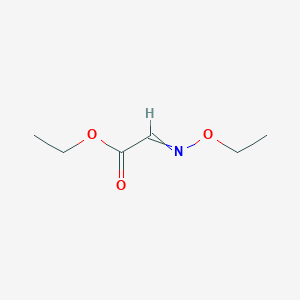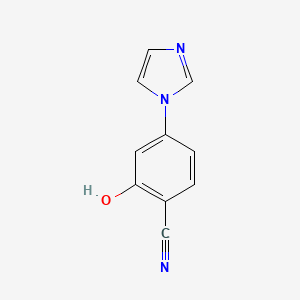
2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6F3NO4 It is characterized by the presence of a methoxy group, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene typically involves the nitration of 2-methoxy-4-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 2-Methoxy-1-amino-4-(trifluoromethoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene depends on the specific application and the target moleculeFor example, the nitro group can participate in redox reactions, while the methoxy and trifluoromethoxy groups can influence the compound’s electronic properties and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-Nitro-4-(trifluoromethoxy)benzene
- 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene
- 2-Methoxy-5-nitrobenzotrifluoride
Uniqueness: 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both methoxy and trifluoromethoxy groups on the benzene ring can significantly influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H6F3NO4 |
|---|---|
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
2-methoxy-1-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6F3NO4/c1-15-7-4-5(16-8(9,10)11)2-3-6(7)12(13)14/h2-4H,1H3 |
InChI-Schlüssel |
ZNQCZJLHSDUMCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B12439870.png)



![Bicyclo[3.1.1]heptanethiol, 2,6,6-trimethyl-, silver(1+) salt](/img/structure/B12439893.png)

![[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12439906.png)


![4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12439923.png)

![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)

